![molecular formula C17H23N3O B6318226 Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95% CAS No. 179056-43-0](/img/structure/B6318226.png)
Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95%” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been known to possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A unique route for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol (thione)s was reported, which involves a reaction between an acylhydrazides and CS2 in an alcoholic alkaline solution, followed by the acidification of the reaction mixture .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
Oxadiazoles have been utilized in the synthesis of a series of coordination polymers . For instance, two positional-isomeric oxadiazol-pyridine ligands have been designed and synthesized, leading to a series of novel coordination polymers .
Physical And Chemical Properties Analysis
Oxadiazoles are known for their high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They can be relatively inert to extremely sensitive in terms of their response to heat and impact, depending on the electron-withdrawing and donating substituents .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine”:
Anticancer Activity
This compound has been evaluated for its anticancer activity on various human tumor cell lines such as HeLa, HCT-116, and MCF-7. The structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold influences the anti-tumor activity .
Antimicrobial Activity
Substituted 1,3,4-thiadiazole derivatives, which are structurally similar to oxadiazoles, exhibit a wide range of biological activities including antimicrobial properties .
Antituberculosis Activity
These derivatives also show potential as antituberculosis agents due to their biological activity profile .
Antiviral Activity
The structural features of these compounds contribute to their antiviral activities, making them candidates for further research in this field .
Enzyme Inhibition
Oxadiazole derivatives act as carbonic anhydrase inhibitors, which can be useful in various therapeutic applications .
Antitrypanosomal Activity
These compounds have been identified as potential antitrypanosomal agents, which could be useful in treating diseases like sleeping sickness .
Anticonvulsant Activity
The oxadiazole moiety is associated with anticonvulsant activities, suggesting its use in the treatment of epilepsy and related disorders .
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole ring have been known to exhibit a wide range of biological activities .
Mode of Action
Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Result of Action
Oxadiazoles have been known to exhibit a wide range of biological activities .
Action Environment
The properties of oxadiazoles can vary depending on the electron-withdrawing and donating substituents in the oxadiazole ring .
Future Directions
Oxadiazoles have established their potential for a wide range of applications, including as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also been established themselves as potential high-energy core . Future research may focus on exploring these properties further and developing new oxadiazole derivatives with enhanced biological activities.
properties
IUPAC Name |
N-[[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-19-20-17(21-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZMCPKNCFFEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.